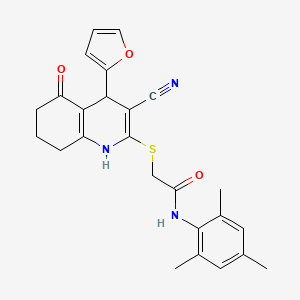

2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-mesitylacetamide

Description

Properties

IUPAC Name |

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-14-10-15(2)24(16(3)11-14)28-21(30)13-32-25-17(12-26)22(20-8-5-9-31-20)23-18(27-25)6-4-7-19(23)29/h5,8-11,22,27H,4,6-7,13H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUWWCDYWPBIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-mesitylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 447.55 g/mol. The compound features several notable functional groups, including a cyano group, a furan ring, and a hexahydroquinoline core. These components are essential for its biological activity.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | 2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-mesitylacetamide |

| Molecular Formula | C25H25N3O3S |

| Molecular Weight | 447.55 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the cyano and furan groups enhances its binding affinity to these targets, leading to modulation of specific biochemical pathways.

Pharmacological Properties

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The furan moiety is known for its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Research has shown that derivatives of hexahydroquinoline can possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Antitumor Activity : There is emerging evidence suggesting that this compound may exhibit antitumor effects by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Study 1: Antimicrobial Efficacy

A study published in Med Chem Res evaluated the antimicrobial activity of several derivatives related to hexahydroquinoline structures. The results indicated that these compounds effectively inhibited the growth of various bacterial strains, suggesting potential therapeutic applications in treating infections .

Study 2: Anti-inflammatory Activity

In a recent publication, the anti-inflammatory effects of similar compounds were investigated. The study demonstrated that these molecules could significantly reduce inflammation in animal models by inhibiting the expression of COX-2 and other inflammatory mediators .

Study 3: Antitumor Mechanisms

Research conducted on related quinoline derivatives revealed their potential to induce apoptosis in cancer cell lines. The mechanism involved mitochondrial pathway activation and caspase cascade involvement .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

- Formation of Hexahydroquinoline Core : Achieved through multi-component reactions involving aldehydes and β-ketoesters.

- Cyclization : Introduction of the furan ring via cyclization reactions.

- Cyano Group Introduction : Implemented through nucleophilic substitution reactions.

- Sulfanyl Linkage Formation : Involves reactions between thiols and the hexahydroquinoline core.

Chemical Reactions Overview

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like hydrogen peroxide leading to oxides. |

| Reduction | Reduction using sodium borohydride yielding reduced derivatives. |

| Substitution | Nucleophilic substitution at cyano and furan sites with alkyl halides or amines. |

| Cyclization | Intramolecular cyclization under specific conditions forming new ring structures. |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-mesitylacetamide exhibit significant anticancer properties . Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines. For instance:

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 10.5 | |

| Lung Cancer | A549 | 12.3 | |

| Colon Cancer | HCT116 | 9.8 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Synthetic Applications

The compound can also serve as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.

- Reduction : Reduction reactions can be employed to alter the compound's chemical properties or enhance its biological activity.

Study on Anticancer Efficacy

A notable study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound on multiple cancer cell lines. The study utilized a series of assays to determine cell viability and apoptosis induction. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines.

Antimicrobial Testing

Another research project focused on the antimicrobial properties of the compound. It involved testing against clinical isolates of bacteria and fungi. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*1,4-DHP: 1,4-dihydropyridine.

Key Observations:

Hexahydroquinoline vs. 1,4-DHP Cores: The target compound and BF01988 share a hexahydroquinoline core, while AZ331 and Compound 36 are based on 1,4-dihydropyridine (1,4-DHP). Hexahydroquinolines exhibit greater rigidity and metabolic stability compared to 1,4-DHPs, which are prone to oxidation .

Substituent Effects: The furan-2-yl group in the target compound and AZ331 may enhance π-π stacking interactions in biological targets, but furan’s metabolic instability could limit bioavailability . The mesityl group in the target compound increases steric bulk and lipophilicity compared to the 2-methoxyphenyl group in AZ331 or the galactopyranosyl moiety in Compound 3d .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data (Where Available)

Key Insights:

- Melting Points: The target compound’s analogs in the quinazolinone series (e.g., Compound 5, 269.0°C) exhibit high melting points, suggesting strong crystal lattice interactions due to hydrogen bonding from sulfonamide groups . The absence of such polar groups in the target compound may result in a lower melting point.

- Bioactivity: Compound 36, a hexahydroquinoline derivative, demonstrates efficacy in calcium channel modulation, implying that the target compound’s hexahydroquinoline core may share similar mechanistic pathways .

Q & A

Q. What analytical workflows resolve purity issues during large-scale synthesis?

- Methodological Answer :

- Purification Cascade : Combine flash chromatography (hexane/ethyl acetate) with preparative HPLC (C18 column, isocratic elution).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized thioethers) and adjust reaction conditions (e.g., inert atmosphere). ’s azide synthesis protocol emphasizes TLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.